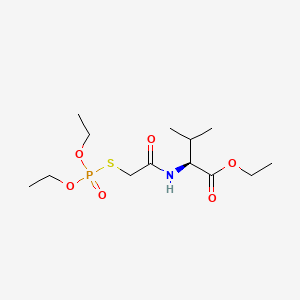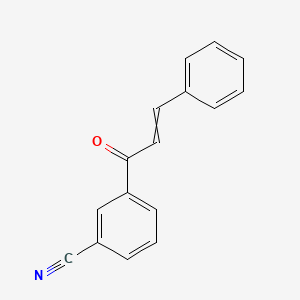
3-(3-Phenylacryloyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Phenylacryloyl)benzonitrile is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a benzonitrile group and a phenylacryloyl group, making it a versatile molecule in organic synthesis and various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenylacryloyl)benzonitrile typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between benzaldehyde and 3-phenylacryloyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to produce the compound on a larger scale.
化学反応の分析
Types of Reactions
3-(3-Phenylacryloyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated systems.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Amides, esters, or other substituted derivatives.
科学的研究の応用
3-(3-Phenylacryloyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(3-Phenylacryloyl)benzonitrile involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological activities.
類似化合物との比較
Similar Compounds
Benzonitrile: A simpler aromatic nitrile with similar reactivity but lacking the α,β-unsaturated carbonyl system.
Chalcone: The parent compound of the chalcone family, with a similar structure but without the nitrile group.
3-Phenylacryloyl chloride: A precursor in the synthesis of 3-(3-Phenylacryloyl)benzonitrile, with similar reactivity but different functional groups.
Uniqueness
This compound is unique due to the presence of both the nitrile and α,β-unsaturated carbonyl groups, which provide a combination of reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
特性
CAS番号 |
72344-12-8 |
|---|---|
分子式 |
C16H11NO |
分子量 |
233.26 g/mol |
IUPAC名 |
3-(3-phenylprop-2-enoyl)benzonitrile |
InChI |
InChI=1S/C16H11NO/c17-12-14-7-4-8-15(11-14)16(18)10-9-13-5-2-1-3-6-13/h1-11H |
InChIキー |
GWQPGEIZNSAPLM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



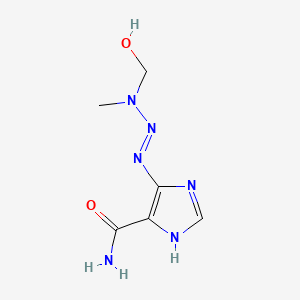

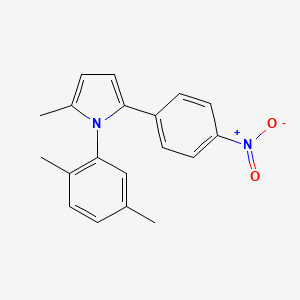
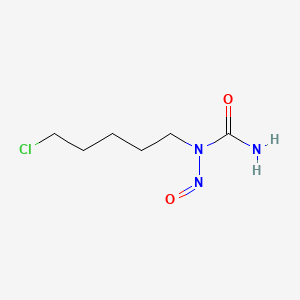
![3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14451916.png)

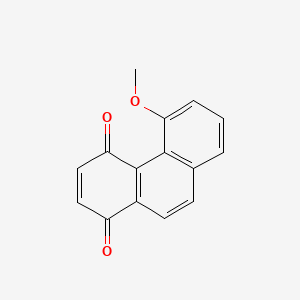
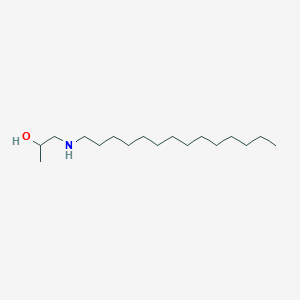
![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)
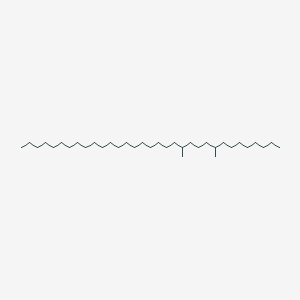

![1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14451952.png)
